molecular formula C10H13NO2 B118313 Methyl 3-(2-aminoethyl)benzoate CAS No. 179003-00-0

Methyl 3-(2-aminoethyl)benzoate

Cat. No. B118313
M. Wt: 179.22 g/mol
InChI Key: XMXYETFVQPTTJI-UHFFFAOYSA-N
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Description

“Methyl 3-(2-aminoethyl)benzoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known as “methyl 3-(2-aminoethyl)benzoate hydrochloride” with a molecular weight of 215.68 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-aminoethyl)benzoate” is represented by the InChI code 1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-3-8(7-9)5-6-11;/h2-4,7H,5-6,11H2,1H3;1H . This indicates that the compound contains a benzene ring (C6H5) attached to a methyl ester group (COOCH3) and an aminoethyl group (NH2CH2CH2).


Physical And Chemical Properties Analysis

“Methyl 3-(2-aminoethyl)benzoate” is a powder in physical form . It has a melting point of 150-151 degrees Celsius . The compound has a molecular weight of 215.68 .

Scientific Research Applications

  • Organic Synthesis

    • Methyl 3-(2-aminoethyl)benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
  • Pesticides

    • Methyl 3-(2-aminoethyl)benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
  • Catalysis

    • This compound has been used in the catalytic formation of methyl benzoate .
    • The catalyst catalyzed the esterification of methanol and benzoic acid with different functional groups .
  • Pharmaceuticals

    • Methyl 3-(2-aminoethyl)benzoate hydrochloride has been used in the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
  • Chemical Synthesis

    • Methyl 3-(2-aminoethyl)benzoate hydrochloride may be used in the preparation of methyl 4-((3-butyl-3-phenylureido)methyl)benzoate .
  • Chemical Storage
    • Methyl 3-(2-aminoethyl)benzoate hydrochloride is often stored for use in various chemical reactions .
    • It is typically stored at a temperature of 4 degrees Celsius and comes in the form of a white to yellow solid .

Safety And Hazards

“Methyl 3-(2-aminoethyl)benzoate” is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The compound is associated with a warning signal word . Specific hazard statements and precautionary statements are provided in the material safety data sheet (MSDS) .

properties

IUPAC Name

methyl 3-(2-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXYETFVQPTTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441002
Record name Methyl 3-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-aminoethyl)benzoate

CAS RN

179003-00-0
Record name Methyl 3-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-cyanomethyl-benzoic acid methyl ester (1.36 g) in EtOH (25 mL) was saturated with HCl (g) and PtO2 (200 mg) was added. The reaction was hydrogenated on a Parr shaker at 50 psi for 2.5 h. The catalyst was removed via filtration through Celite and the solvent was removed in vacuo. The resulting solid was stirred in Et2O and the mixture was filtered to yield the title compound as a white solid (1.18 g). MS 180 (M+1).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1.31 g (7.48 mmol) of methyl 3-(cyanomethyl)benzoate in 31 mL of THF stirred at −10° C. was slowly added 710 mg (18.7 mmol) of sodium borohydride followed by 1.44 mL (18.7 mmol) of trifluoroacetic acid. The mixture was warmed to 22° C. and stirred for about 16 h. About 100 mL of water was carefully added to the mixture (gas evolution). The mixture was extracted with ethyl acetate (5×50 mL). The organic phase was washed with brine, dried (Na2SO4), filtered and evaporated to give methyl 3-(2-aminoethyl)benzoate which was used in the next step without purification.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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